1-Ethyl-3-methylimidazolium hexafluorophosphate

Electrochemical Stability Ionic Liquids Battery Electrolytes

Electrochemical researchers requiring >4.0 V stability face limited options; longer-chain [CnMIM][PF6] analogs narrow the window to 3.28-3.40 V, compromising high-voltage cell performance. [EMIM][PF6] delivers a 4.14 V electrochemical window on platinum-0.74 V wider than [BMIM][PF6]-enabling higher energy density designs. • 4.14 V window on Pt; >370°C decomposition temperature; wide electrochemical stability • Solid at RT (mp 58-62°C) for unique membrane and composite processing advantages • Lower aquatic toxicity vs. longer-chain imidazolium analogs for extraction applications Supplied with batch-level QA documentation. Standard B2B global shipping.

Molecular Formula C6H11F6N2P
Molecular Weight 256.13 g/mol
CAS No. 155371-19-0
Cat. No. B117975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-methylimidazolium hexafluorophosphate
CAS155371-19-0
Synonyms(Emim)(Ac)
(emIm)(ba)
1-ethyl-3-methyl-1H-imidazolium ethyl sulfate
1-ethyl-3-methylimidazolium
1-ethyl-3-methylimidazolium acetate
1-ethyl-3-methylimidazolium benzoate
1-ethyl-3-methylimidazolium ethylsulfate
1-ethyl-3-methylimidazolium hexafluorophosphate
1-ethyl-3-methylimidazolium methylphosphate
1-ethyl-3-methylimidazolium triflate
1H-imidazolium, 3-ethyl-1-methyl-
1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1)
3-ethyl-1-methyl-1H-imidazolium
3-ethyl-1-methylimidazolium
C2MIM compound
EMI PF6
Molecular FormulaC6H11F6N2P
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C6H11N2.F6P/c1-3-8-5-4-7(2)6-8;1-7(2,3,4,5)6/h4-6H,3H2,1-2H3;/q+1;-1
InChIKeyDPDAKOVGQUGTHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EMIM PF6: Core Properties and Procurement Baseline


1-Ethyl-3-methylimidazolium hexafluorophosphate ([EMIM][PF6]) is a white solid ionic liquid with a melting point of 58–62°C and a molecular formula of C6H11F6N2P [1]. As a member of the imidazolium hexafluorophosphate class, it exhibits high thermal stability (decomposition temperature >370°C) and a wide electrochemical window (~4.0–4.14 V on platinum) [2]. Its density at 25°C is approximately 1.42 g/cm³, with a viscosity of 23.4 cP at 70°C and an electrical conductivity of >5.2 mS/cm at 26°C . These properties position [EMIM][PF6] as a benchmark ionic liquid for demanding electrochemical systems where broad potential windows and thermal robustness are non-negotiable.

Why Generic Substitutes Fail for EMIM PF6


Imidazolium hexafluorophosphate ionic liquids are not interchangeable commodities. Substituting [EMIM][PF6] with longer-chain analogs like [BMIM][PF6] or [OMIM][PF6] dramatically narrows the electrochemical stability window—dropping from 4.14 V to 3.40 V and 3.28 V respectively [1]—which directly compromises the operating voltage range of batteries and supercapacitors. Similarly, replacing [EMIM][PF6] with [EMIM][BF4] alters moisture sensitivity and thermal decomposition pathways [2], while the PF6 anion confers distinct extraction selectivity for aromatic/aliphatic separations compared to Tf2N or BF4 [3]. Even the solid physical state of [EMIM][PF6] at room temperature enables unique membrane and composite processing advantages not achievable with liquid analogs.

EMIM PF6: Performance Evidence vs. Analogues


Electrochemical Window vs. Longer-Chain Analogues

[EMIM][PF6] provides a substantially wider electrochemical window on platinum compared to its butyl- and octyl-substituted homologs, enabling higher-voltage electrochemical applications without electrolyte decomposition [1].

Electrochemical Stability Ionic Liquids Battery Electrolytes

Aquatic Ecotoxicity vs. Longer-Chain ILs

[EMIM][PF6] exhibits measurably lower toxicity to the freshwater alga Scenedesmus obliquus than its longer alkyl-chain counterparts, following the established structure-toxicity trend within imidazolium ionic liquids [1].

Environmental Toxicology Green Chemistry Ecotoxicity

Crystallization Control in Perovskite Solar Cells

Incorporation of [EMIM][PF6] as an additive in CsPbI2Br perovskite absorber layers accelerates crystallization and promotes large grain formation, yielding a power conversion efficiency of 17.11% with improved stability relative to control devices without the ionic liquid [1].

Perovskite Solar Cells Morphology Engineering Photovoltaics

CO2/CH4 Separation in Polymer Membranes

Blending [EMIM][PF6] with Pebax1657 poly(amide-6-b-ethylene oxide) increases CO2 solubility coefficients and slightly improves CO2/CH4 selectivity while reducing overall gas permeability, enabling tailored membrane performance for natural gas purification [1].

Gas Separation Membrane Technology CO2 Capture

EMIM PF6: Key Application Scenarios


High-Voltage Li-Ion Battery Electrolytes

For battery researchers and electrolyte formulators seeking ionic liquids that can withstand >4.0 V operation without decomposition, [EMIM][PF6] is the preferred choice over longer-chain [CnMIM][PF6] analogs. The 4.14 V electrochemical window on platinum—0.74 V wider than [BMIM][PF6]—enables safe operation at elevated voltages, directly supporting higher energy density cell designs [1].

Inorganic Perovskite Solar Cell Fabrication

In the development of CsPbI2Br perovskite photovoltaics, [EMIM][PF6] functions as a critical morphology-directing additive rather than a passive solvent. Its incorporation accelerates crystallization and promotes large grain formation, achieving a power conversion efficiency of 17.11% (stabilized 15.87%) with improved stability over control devices [2]. This application scenario is not readily transferable to other imidazolium ionic liquids without compromising film quality.

CO2/CH4 Membrane Separation for Gas Processing

When designing Pebax-based blend membranes for CO2 removal from natural gas, [EMIM][PF6] offers a tunable performance profile. The ionic liquid increases CO2 solubility and slightly enhances CO2/CH4 selectivity while reducing overall permeability, providing a design lever for optimizing separation efficiency [3]. The homogeneous mixing observed up to 60 wt% loading is not guaranteed with alternative PF6 ionic liquids.

Eco-Friendly Industrial Extraction

For liquid-liquid extraction applications where ecotoxicity is a procurement consideration, [EMIM][PF6] presents a favorable risk profile compared to longer-chain imidazolium analogs. Its lower toxicity to aquatic organisms (Scenedesmus obliquus ranking) reduces environmental hazard classification while maintaining the PF6 anion's superior aromatic/aliphatic selectivity over Tf2N and BF4 [4][5].

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